molecular formula C11H17ClO B1530615 Decahydronaphthalene-2-carbonyl chloride CAS No. 165378-13-2

Decahydronaphthalene-2-carbonyl chloride

Cat. No.: B1530615
CAS No.: 165378-13-2
M. Wt: 200.7 g/mol
InChI Key: VLDICQZVHFZVNO-UHFFFAOYSA-N
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Description

Decahydronaphthalene-2-carbonyl chloride is a useful research compound. Its molecular formula is C11H17ClO and its molecular weight is 200.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Decahydronaphthalene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules . Additionally, this compound can form covalent bonds with proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of metabolites and an accumulation of substrates. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro studies has shown that it can cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo phase II metabolic reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . The localization of this compound to specific organelles can influence its biochemical properties and cellular effects .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDICQZVHFZVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165378-13-2
Record name decahydronaphthalene-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydronaphthalene-2-carbonyl chloride
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Decahydronaphthalene-2-carbonyl chloride
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Decahydronaphthalene-2-carbonyl chloride
Reactant of Route 4
Decahydronaphthalene-2-carbonyl chloride
Reactant of Route 5
Decahydronaphthalene-2-carbonyl chloride
Reactant of Route 6
Decahydronaphthalene-2-carbonyl chloride

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